Hdac-IN-37
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24ClN7O |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[6-(butylamino)-2-chloropurin-9-yl]methyl]benzamide |
InChI |
InChI=1S/C23H24ClN7O/c1-2-3-12-26-20-19-21(30-23(24)29-20)31(14-27-19)13-15-8-10-16(11-9-15)22(32)28-18-7-5-4-6-17(18)25/h4-11,14H,2-3,12-13,25H2,1H3,(H,28,32)(H,26,29,30) |
InChI Key |
UTSVDUQIDLMZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-37: A Technical Guide to Isoform Specificity for HDAC1 and HDAC3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Hdac-IN-37, a potent histone deacetylase (HDAC) inhibitor, with a specific focus on its isoform specificity for HDAC1 and HDAC3. While information on the primary research and specific experimental protocols for this compound is not publicly available, this document compiles the known inhibitory activity and presents representative methodologies and relevant signaling pathways to guide research and development efforts.
Core Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various HDAC isoforms has been determined, highlighting its selectivity. The following table summarizes the available quantitative data.
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.0551 |
| HDAC3 | 1.24 |
| HDAC8 | 0.948 |
| HDAC6 | 34.2 |
Data sourced from MedChemExpress.[1][2][3][4][5]
The data clearly demonstrates that this compound is a potent inhibitor of HDAC1, with an IC50 value in the nanomolar range. Its potency against HDAC3 is significantly lower (approximately 22.5-fold less than for HDAC1), indicating a strong selectivity for HDAC1 over HDAC3. The compound also shows moderate activity against HDAC8 and very weak activity against HDAC6.
Experimental Protocols: Determining HDAC Inhibitor Potency
The following are detailed, representative protocols for biochemical assays commonly employed to determine the IC50 values of HDAC inhibitors. These are generalized methods and not the specific protocols used for this compound.
In Vitro HDAC Enzymatic Assay (Fluorogenic)
This assay measures the enzymatic activity of purified HDAC enzymes by detecting the fluorescence generated from a deacetylated substrate.
Materials:
-
Purified recombinant human HDAC1 and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
This compound and reference compounds (e.g., SAHA, Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in assay buffer.
-
Enzyme Reaction:
-
Add assay buffer, diluted HDAC enzyme (HDAC1 or HDAC3), and the fluorogenic substrate to the wells of a 96-well plate.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-30 minutes to allow for complete development.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a typical in vitro HDAC enzymatic assay.
Signaling Pathways Involving HDAC1 and HDAC3
HDAC1 and HDAC3 are critical regulators of numerous cellular processes. Their inhibition by a selective compound like this compound can have significant downstream effects.
Role of HDAC1 in Cell Cycle Progression
HDAC1 is a key component of several repressor complexes, such as the Sin3 and NuRD complexes, that regulate gene expression.[6][7] A major role of HDAC1 is in the control of cell cycle progression.[8] In the G1 phase, HDAC1 is part of the complex containing the retinoblastoma protein (Rb) and E2F transcription factors. This complex represses the transcription of genes necessary for S-phase entry. Inhibition of HDAC1 leads to hyperacetylation of histones at these gene promoters, resulting in transcriptional activation and can lead to cell cycle arrest, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[8][9]
Caption: Role of HDAC1 in cell cycle control and the effect of its inhibition.
Role of HDAC3 in Inflammatory Signaling
HDAC3 is a crucial component of the NCoR/SMRT co-repressor complex and plays a significant role in modulating inflammatory responses.[10] It can deacetylate both histone and non-histone proteins, including components of key inflammatory signaling pathways like NF-κB and STAT.[10] For instance, HDAC3 can deacetylate the p65 subunit of NF-κB, which can either promote or inhibit its transcriptional activity depending on the cellular context. Inhibition of HDAC3 has been shown to have anti-inflammatory effects by altering the expression of pro-inflammatory cytokines.[10]
References
- 1. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. HDAC1 - Wikipedia [en.wikipedia.org]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
Unveiling the Transcriptional Impact of HDAC Inhibition: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs induce a more condensed chromatin structure, generally leading to transcriptional repression.[1][2][3][4] The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, making them a significant target for therapeutic intervention.[4][5][6] While the specific compound "Hdac-IN-37" does not appear in publicly available scientific literature, this guide will provide a comprehensive overview of the effects of well-characterized HDAC inhibitors on gene expression, drawing upon established research to detail their mechanisms, the signaling pathways they modulate, and the experimental protocols used to elucidate their effects.
HDAC inhibitors are a diverse group of small molecules that have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of a wide array of genes.[1][5][7] Their effects are not limited to histone proteins; they also impact the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules.[1][3][8] This guide will delve into the quantitative changes in gene expression observed with HDAC inhibitor treatment, provide detailed methodologies for key experimental assays, and visualize the complex signaling networks and experimental workflows involved.
Quantitative Effects of HDAC Inhibitors on Gene Expression
The treatment of cells with HDAC inhibitors leads to significant changes in the expression of a subset of genes, with both up-regulation and down-regulation being observed.[5][6] The specific genes affected are often cell-type and inhibitor-specific.[8] Below are tables summarizing the quantitative data on gene expression changes induced by various HDAC inhibitors in different cancer cell lines.
Table 1: Up-regulated Genes in T24 Bladder Carcinoma Cells Treated with HDAC Inhibitors
| Gene | TSA (fold change) | SAHA (fold change) | MS-275 (fold change) |
| p21 (CDKN1A) | 4.7 | 3.7 | 2.5 |
| Gelsolin | 3.5 | 3.1 | 2.1 |
| TOB1 | 4.7 | 3.7 | Not significant |
| BTG2 | 4.2 | 3.9 | 2.8 |
| CYR61 | 5.1 | 4.5 | 3.2 |
Data synthesized from studies on gene expression profiling of HDAC inhibitors.[5]
Table 2: Down-regulated Genes in T24 Bladder Carcinoma Cells Treated with HDAC Inhibitors
| Gene | TSA (fold change) | SAHA (fold change) | MS-275 (fold change) |
| Cyclin B1 | -3.8 | -3.2 | -2.4 |
| CDC2 | -3.5 | -2.9 | -2.1 |
| Topoisomerase IIα | -4.1 | -3.6 | -2.7 |
| PCNA | -3.2 | -2.8 | -2.0 |
| E2F1 | -3.9 | -3.4 | -2.5 |
Data synthesized from studies on gene expression profiling of HDAC inhibitors.[5]
Table 3: Regulation of Apoptosis-Related Genes by SAHA and Depsipeptide
| Gene | Pathway | Regulation by SAHA | Regulation by Depsipeptide |
| APAF-1 | Intrinsic Apoptosis | Up-regulated | Up-regulated |
| BCL-XL | Bcl-2 Family | Down-regulated | Down-regulated |
| B-MYB | Cell Proliferation | Down-regulated | Down-regulated |
| Caspase-3 | Caspase Cascade | Up-regulated | Up-regulated |
| Caspase-9 | Caspase Cascade | Up-regulated | Up-regulated |
Information compiled from research on genes regulated by different classes of HDAC inhibitors.[9]
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to assess the effects of HDAC inhibitors on gene expression.
1. Cell Culture and HDAC Inhibitor Treatment
-
Cell Lines: Human carcinoma cell lines (e.g., T24 bladder cancer, MDA-MB-231 breast cancer) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded at a density of 1-2 x 10^6 cells per 100-mm dish. After 24 hours, the media is replaced with fresh media containing the HDAC inhibitor (e.g., Trichostatin A [TSA], Suberoylanilide Hydroxamic Acid [SAHA]) at the desired concentration or a vehicle control (e.g., DMSO). Cells are then incubated for the specified time period (e.g., 4, 8, 16, 24 hours) before harvesting for analysis.
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.
-
qRT-PCR: Real-time PCR is performed using a thermal cycler (e.g., Bio-Rad iCycler) with a SYBR Green or TaqMan-based assay.[8] Gene-specific primers are designed for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).[6]
3. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., acetylated-Histone H3, p21, GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[8]
4. Chromatin Immunoprecipitation (ChIP) Sequencing
-
Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., acetylated-Histone H3, a specific transcription factor) overnight at 4°C. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are identified to determine the genomic regions where the protein of interest was bound. This allows for the identification of genes directly targeted by the histone modifications induced by HDAC inhibitors.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for studying their effects on gene expression.
Caption: General mechanism of action of HDAC inhibitors leading to altered gene expression and cellular effects.
Caption: A typical experimental workflow for investigating the effects of HDAC inhibitors on gene and protein expression.
Caption: Regulation of the p53-p21 pathway by HDAC inhibitors, leading to cell cycle arrest.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Histone deacetylase inhibitors up-regulate LL-37 expression independent of toll-like receptor mediated signalling in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
The Impact of Histone Deacetylase Inhibitors on the Non-Histone Protein LL-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention for their therapeutic potential, primarily in oncology. While their effects on histone proteins and subsequent gene expression are well-documented, a growing body of evidence highlights their influence on a diverse array of non-histone protein targets. This technical guide focuses on the interaction between HDAC inhibitors and a key non-histone protein, LL-37, a human cathelicidin antimicrobial peptide. Emerging research indicates that HDAC inhibitors can significantly upregulate the expression of LL-37, suggesting a novel mechanism by which these compounds may exert their biological effects, including immunomodulation and host defense. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in the HDAC inhibitor-mediated regulation of LL-37.
Quantitative Data: Induction of LL-37 Expression by HDAC Inhibitors
The following tables summarize the quantitative effects of two commonly studied HDAC inhibitors, Trichostatin A (TSA) and Sodium Butyrate (SB), on the expression of LL-37 in various cell lines.
Table 1: Effect of Trichostatin A (TSA) on LL-37 mRNA Expression in NCI-H292 Human Airway Epithelial Cells
| TSA Concentration | Treatment Condition | Fold Increase in LL-37 mRNA (p < 0.01) |
| Increasing Concentrations | In the presence of poly(I:C) | Up to 19-fold[1] |
| 200 nM | In the absence of poly(I:C) | Significant increase[1] |
Table 2: Dose-Dependent Effect of Sodium Butyrate (SB) on LL-37 Gene Expression in NCI-H292 Human Airway Epithelial Cells
| SB Concentration | Observation |
| 1 mM | Dose-dependently increased LL-37 expression[1] |
| 2 mM | Dose-dependently increased LL-37 expression[1] |
| 4 mM | Dose-dependently increased LL-37 expression[1] |
| 8 mM | Dose-dependently increased LL-37 expression[1] |
Table 3: Effect of Sodium Butyrate (NaB) on LL-37 Expression in THP-1 Cells Infected with M. bovis
| NaB Concentration | Effect on LL-37 Expression |
| 0.5 mM | Increased expression[2][3] |
| 1.0 mM | Increased expression[2][3] |
Experimental Protocols
Quantification of LL-37 mRNA Expression by Real-Time PCR
This protocol outlines the steps for measuring the relative abundance of LL-37 mRNA in cells treated with HDAC inhibitors.
a. RNA Isolation and Reverse Transcription:
-
Treat cells (e.g., NCI-H292) with the desired concentrations of HDAC inhibitors (e.g., TSA or SB) for a specified duration.
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
b. Real-Time PCR:
-
Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the human CAMP gene (encoding LL-37), and a suitable qPCR master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
Perform the real-time PCR reaction in a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in LL-37 gene expression in treated samples relative to untreated controls.
Detection of LL-37 Protein Expression by Western Blot
This protocol describes the methodology for detecting and semi-quantifying the LL-37 protein in cell lysates following treatment with HDAC inhibitors.
a. Cell Lysis and Protein Quantification:
-
After treatment with HDAC inhibitors, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human LL-37 overnight at 4°C.
-
Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibitor-Mediated LL-37 Induction
HDAC inhibitors induce the expression of LL-37, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Inhibition of MEK, an upstream kinase of ERK, has been shown to block the HDAC inhibitor-induced expression of LL-37.[4]
Caption: HDAC inhibitor-mediated induction of LL-37 via the MEK-ERK pathway.
Experimental Workflow for Investigating LL-37 Induction
The following diagram illustrates a typical workflow for studying the effects of HDAC inhibitors on LL-37 expression.
Caption: Workflow for analyzing HDAC inhibitor-induced LL-37 expression.
References
- 1. Histone deacetylase inhibitors up-regulate LL-37 expression independent of toll-like receptor mediated signalling in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium Butyrate Abrogates the Growth and Pathogenesis of Mycobacterium bovis via Regulation of Cathelicidin (LL37) Expression and NF-κB Signaling [frontiersin.org]
- 3. Sodium Butyrate Abrogates the Growth and Pathogenesis of Mycobacterium bovis via Regulation of Cathelicidin (LL37) Expression and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone-deacetylase inhibitors induce the cathelicidin LL-37 in gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency and Efficacy of Histone Deacetylase (HDAC) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and efficacy of histone deacetylase (HDAC) inhibitors, a promising class of therapeutic agents in oncology and other diseases. Due to the limited specific information on a compound designated "Hdac-IN-37," this document focuses on the broader class of HDAC inhibitors, drawing on established examples and general principles of their in vitro evaluation.
Core Concepts in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[1][2] In cancer, HDACs are often overexpressed or misregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival.[1][2] HDAC inhibitors counteract this by increasing acetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]
The in vitro assessment of HDAC inhibitors is crucial for determining their therapeutic potential. Key parameters include potency (the concentration of the inhibitor required to produce a specific level of inhibition) and efficacy (the maximal biological response).
In Vitro Potency of HDAC Inhibitors
The potency of HDAC inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the activity of a specific HDAC enzyme by 50%.
Quantitative Data on HDAC Inhibitor Potency
The following table summarizes the IC50 values for several well-characterized HDAC inhibitors against different HDAC isoforms. It is important to note that the potency and selectivity can vary significantly between different inhibitors and experimental conditions.
| Inhibitor | Class I HDACs (IC50) | Class II HDACs (IC50) | Notes |
| Trichostatin A (TSA) | Potent inhibitor of Class I and II HDACs. | Inhibits HDAC6 and HDAC10 more effectively than MS-275. | A natural product, widely used as a research tool. |
| Vorinostat (SAHA) | Pan-HDAC inhibitor. | Pan-HDAC inhibitor. | FDA-approved for the treatment of cutaneous T-cell lymphoma. |
| Entinostat (MS-275) | Strong affinity for HDAC1 and HDAC3. | Also inhibits Class II HDACs. | An aminophenyl benzamide developed as an orally available inhibitor. |
| Romidepsin (FK228) | Strong direct inhibitor of Class I HDACs. | Minor and indirect effects on Class II HDACs. | A cyclic tetrapeptide. |
| RGFP966 | Initially thought to be HDAC3-selective, but later shown to be a potent slow-binding inhibitor of HDACs 1-3.[3][4] | ||
| Compound 4 (from study) | Exhibits a mere 2.4-fold selectivity toward HDAC3.[3][4] | A potent inhibitor of HDACs 1-3.[3][4] | |
| Compound 5 (from study) | Highly potent against HDACs 1–3.[3] | Exhibits subclass differences in kinetic behavior with a preference for inhibition of HDAC3.[3] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
Experimental Protocol: In Vitro HDAC Activity Assay
A common method to determine the IC50 of HDAC inhibitors is a fluorogenic assay.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme (e.g., trypsin), releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer enzyme (e.g., Trypsin) in developer buffer
-
HDAC inhibitor to be tested
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in the assay buffer.
-
Add the HDAC enzyme and the inhibitor dilutions to the wells of the microplate.
-
Incubate for a specified period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer enzyme.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Efficacy of HDAC Inhibitors
The in vitro efficacy of HDAC inhibitors is assessed by their ability to induce desired biological effects in cancer cell lines. These effects include cell growth inhibition, induction of apoptosis, and changes in protein acetylation levels.
Quantitative Data on HDAC Inhibitor Efficacy
| Assay | Endpoint | Example Results with HDAC Inhibitors |
| Cell Proliferation Assay (e.g., MTT, BrdU) | GI50 (Concentration for 50% growth inhibition) | SAHA and MS-275 were moderately effective at 10 μM in hepatoma cells, while trichostatin A and FK901228 showed higher potency. |
| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) | Percentage of apoptotic cells, Caspase activation | HDAC inhibitors induce apoptosis in a time- and dose-dependent manner. Caspases 3 and 8 are activated upon treatment. |
| Western Blot for Acetylation Marks | Increased acetylation of histones (e.g., Acetyl-H3) and non-histone proteins (e.g., Acetyl-tubulin) | Dose-dependent hyperacetylation is observed after incubation with HDAC inhibitors. |
| Cell Cycle Analysis (Flow Cytometry) | Percentage of cells in G1, S, and G2/M phases | HDAC inhibitors can cause cell cycle arrest, often at the G1 or G2/M phase.[2] |
Experimental Protocols for Efficacy Assays
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to visualize the increase in acetylated histones following treatment with an HDAC inhibitor.
Materials:
-
Cancer cell line
-
HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the HDAC inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the signal of acetylated histone H3 to the signal of total histone H3 to determine the relative increase in acetylation.
Signaling Pathways and Molecular Mechanisms
HDAC inhibitors exert their effects through the modulation of various signaling pathways. The increased acetylation of histones leads to the reactivation of silenced tumor suppressor genes. Additionally, HDAC inhibitors can affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.
The induction of the cell cycle inhibitor p21 is a common mechanism by which HDAC inhibitors cause cell cycle arrest.[2] Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[1] The acetylation of non-histone proteins like p53 can lead to its stabilization and activation, further contributing to tumor suppression.[2]
Conclusion
The in vitro evaluation of HDAC inhibitors is a multi-faceted process that provides critical insights into their potency, efficacy, and mechanism of action. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize novel HDAC inhibitors and identify promising candidates for further preclinical and clinical development. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the in vitro assessment of any novel HDAC inhibitor.
References
- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Binding Kinetics of Hdac-IN-37 with HDAC Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression through the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3][4] Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][5][6] The efficacy and selectivity of HDAC inhibitors (HDACis) are not solely dependent on their affinity but also on their binding kinetics, including the rates of association and dissociation from the target enzyme. Understanding these kinetic parameters provides a more complete picture of an inhibitor's mechanism of action and its potential pharmacodynamic profile.
This guide provides a comprehensive overview of the binding kinetics of a hypothetical novel HDAC inhibitor, Hdac-IN-37 , to various HDAC enzymes. It details the quantitative binding data, the experimental protocols used to obtain this data, and visual representations of key pathways and workflows to aid in understanding the complex interactions between this compound and its targets.
Quantitative Data Summary: this compound Binding Kinetics
The following tables summarize the inhibitory potency and binding kinetics of this compound against a panel of recombinant human HDAC enzymes.
Table 1: Inhibitory Potency (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 8 |
| HDAC6 | 250 |
| HDAC8 | 150 |
IC50 values were determined using a fluorogenic assay after a 30-minute pre-incubation of the enzyme with the inhibitor.
Table 2: Kinetic Parameters of this compound for Class I HDACs
| HDAC Isoform | Ki (nM) | kon (104 M-1s-1) | koff (10-4 s-1) | Residence Time (min) |
| HDAC1 | 12 | 8.5 | 10.2 | 16.3 |
| HDAC2 | 20 | 7.2 | 14.4 | 11.6 |
| HDAC3 | 5 | 15.0 | 7.5 | 22.2 |
Kinetic parameters were determined using a continuous fluorogenic assay to monitor slow-binding inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Inhibition Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Ex/Em = 360/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound and the respective HDAC enzyme.
-
Incubate the enzyme-inhibitor mixture for a specified pre-incubation time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the developer solution. The developer also cleaves the deacetylated substrate to release the fluorophore.
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Slow-Binding Kinetics Assay (kon, koff, and Ki Determination)
This protocol is designed to characterize inhibitors that exhibit time-dependent inhibition.
Materials:
-
Same as the IC50 assay, but a continuous-read plate reader is required.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, mix the HDAC enzyme and the fluorogenic substrate.
-
Initiate the reaction and monitor the baseline fluorescence increase over a short period.
-
Add the diluted this compound to the wells.
-
Immediately begin continuous monitoring of the fluorescence signal over time (e.g., every minute for 1-2 hours).
-
The resulting progress curves will show a time-dependent decrease in the reaction rate as the inhibitor binds to the enzyme.
-
Fit the progress curves to the appropriate model for slow-binding inhibition (e.g., Mechanism A or B) to determine the observed rate constant (kobs) for each inhibitor concentration.[7]
-
Plot the kobs values against the inhibitor concentration. A linear or hyperbolic fit of this secondary plot will yield the association rate constant (kon) and the dissociation rate constant (koff).[7]
-
The inhibition constant (Ki) can then be calculated from the ratio of koff to kon.
Cellular Target Engagement Assay (NanoBRET)
This assay confirms that this compound can engage with its target HDACs within a cellular environment.[8]
Materials:
-
Cell line engineered to express an HDAC-NanoLuciferase fusion protein (e.g., HeLaHDAC1-NLuc).
-
NanoBRET fluorescent tracer that binds to the target HDAC.
-
This compound.
-
Cell culture medium and reagents.
-
White opaque 96-well plates.
-
Luminescence plate reader capable of measuring BRET signals.
Procedure:
-
Seed the engineered cells in the 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound for a defined period (e.g., 2 hours).
-
Add the NanoBRET fluorescent tracer to the cells.
-
Add the NanoLuciferase substrate.
-
Immediately measure the bioluminescence resonance energy transfer (BRET) signal, which is the ratio of the light emitted by the tracer (acceptor) to the light emitted by the NanoLuciferase (donor).
-
In the presence of a competing inhibitor like this compound, the tracer is displaced, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration to determine the cellular IC50, reflecting target engagement.
Visualizations
The following diagrams illustrate key concepts related to HDAC inhibition and the experimental workflow.
Caption: Mechanism of action for this compound.
Caption: Workflow for kinetic characterization.
Caption: Relationship between kinetic parameters.
Conclusion
The comprehensive kinetic characterization of an HDAC inhibitor like this compound is indispensable for its development as a therapeutic agent. Moving beyond simple IC50 values to understand the rates of association and dissociation provides critical insights into the inhibitor's duration of action at the molecular level. This detailed understanding allows for a more rational approach to lead optimization, helping to fine-tune the pharmacodynamic properties of the compound to achieve the desired biological effect while minimizing off-target toxicities. The methodologies and data presentation formats outlined in this guide provide a robust framework for the evaluation of novel HDAC inhibitors.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 6. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Hdac-IN-37 Cellular Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cellular evaluation of Hdac-IN-37, a potent histone deacetylase (HDAC) inhibitor. The following protocols are intended for research purposes to characterize the activity of this compound in a cellular context.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC activity has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound is a novel small molecule inhibitor designed to target cellular HDAC activity. This document outlines the protocols for assessing the in-cell efficacy of this compound using a fluorogenic cell-based assay.
Principle of the Assay
The cellular HDAC activity assay is based on a cell-permeable, fluorogenic substrate. This substrate, once inside the cell, can be deacetylated by cellular HDACs. Upon deacetylation, a developer solution proteolytically cleaves the substrate, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC activity in the cell. The potency of this compound is determined by measuring the reduction in fluorescence signal in treated cells compared to untreated controls.
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of this compound action on chromatin remodeling.
Experimental Workflow
Caption: Workflow for the this compound cellular assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | In-house/Vendor | N/A | -20°C or -80°C |
| Human Cancer Cell Line (e.g., HeLa, HCT116) | ATCC | Various | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco | Various | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | Various | -20°C |
| Penicillin-Streptomycin | Gibco | Various | -20°C |
| Trypsin-EDTA | Gibco | Various | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | Various | Room Temperature |
| 96-well Clear-Bottom Black Plates | Corning | Various | Room Temperature |
| HDAC Cell-Based Assay Kit | Bio-Techne | KA1319 | -20°C or -80°C |
| Trichostatin A (TSA) (Positive Control) | Sigma-Aldrich | T8552 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other plate formats.
1. Cell Seeding: a. Culture cells to approximately 80% confluence in T-75 flasks. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete culture medium and perform a cell count. e. Dilute the cell suspension to a final concentration of 2-5 x 10^5 cells/mL. f. Seed 100 µL of the cell suspension per well into a 96-well clear-bottom black plate (2 x 10^4 to 5 x 10^4 cells/well).[2] g. Include wells with medium only for blank controls.[2]
2. Cell Culture: a. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]
3. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%. c. Prepare a positive control using a known HDAC inhibitor such as Trichostatin A (e.g., final concentration of 2.1 µM).[2] d. Prepare a vehicle control with the same final concentration of DMSO as the compound-treated wells. e. Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in duplicate or triplicate.[2]
4. Incubation: a. Incubate the plate for a period determined by your experimental design, typically 24-48 hours, at 37°C with 5% CO2.[2]
5. HDAC Substrate Addition: a. Prepare the HDAC substrate solution according to the manufacturer's instructions (e.g., dilute the concentrated substrate in assay buffer).[2] b. After the treatment incubation, centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the culture medium.[2] c. Wash the cells by adding 200 µL of diluted Assay Buffer to each well, centrifuging at 500 x g for 5 minutes, and aspirating the supernatant.[2] d. Add 90 µL of culture medium to each well. e. Initiate the reaction by adding 10 µL of the diluted HDAC Substrate to each well.[2]
6. Substrate Incubation: a. Incubate the plate at 37°C for 1-3 hours. Optimal incubation time may need to be determined empirically.[2]
7. Lysis and Development: a. Prepare the Lysis/Developer solution immediately before use according to the kit's protocol.[2] b. Add 50-100 µL of the Lysis/Developer Solution to each well.[2] c. Shake the plate on a plate shaker for 1-2 minutes to ensure thorough mixing.[2]
8. Final Incubation: a. Incubate the plate for 15 minutes at 37°C.[2]
9. Fluorescence Measurement: a. Read the fluorescent intensity of each well using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[2]
Data Analysis and Presentation
1. Data Normalization: a. Subtract the average fluorescence of the blank wells (medium only) from all other wells. b. The vehicle-treated wells represent 100% HDAC activity, and the positive control (e.g., Trichostatin A) treated wells represent maximum inhibition. c. Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_MaxInhibition) / (Fluorescence_Vehicle - Fluorescence_MaxInhibition))
2. IC50 Determination: a. Plot the percentage of inhibition against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of HDAC activity.
3. Data Summary Tables:
Table 1: Raw Fluorescence Data
| Well | Treatment | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Average (RFU) |
| A1, A2 | Blank (Medium Only) | N/A | |||
| B1, B2 | Vehicle (DMSO) | 0 | |||
| C1, C2 | Positive Control (TSA) | 2.1 | |||
| D1, D2 | This compound | 0.01 | |||
| E1, E2 | This compound | 0.1 | |||
| F1, F2 | This compound | 1 | |||
| G1, G2 | This compound | 10 | |||
| H1, H2 | This compound | 100 |
Table 2: Calculated IC50 Values for this compound
| Cell Line | This compound IC50 (µM) | 95% Confidence Interval | R² Value |
| HeLa | |||
| HCT116 | |||
| THP-1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or medium. | Use fresh, sterile reagents. Ensure proper aseptic technique. |
| Autofluorescence of the compound. | Run a control with the compound in the absence of cells to measure its intrinsic fluorescence. | |
| Low signal-to-noise ratio | Insufficient cell number. | Optimize cell seeding density. |
| Low HDAC activity in the chosen cell line. | Use a cell line known to have high HDAC expression or use a nuclear extract for a biochemical assay. | |
| Sub-optimal incubation times. | Optimize incubation times for substrate and developer steps. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| IC50 curve does not fit well | Inappropriate concentration range of inhibitor. | Perform a broader range of dilutions in a preliminary experiment to identify the optimal concentration range for the dose-response curve. |
| Compound precipitation at high concentrations. | Check the solubility of this compound in the culture medium. If necessary, adjust the stock concentration or the solvent. |
References
Application Notes and Protocols for HDAC Inhibitor Hdac-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets.[2][4]
HDAC inhibitors, such as the hypothetical compound Hdac-IN-37, block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[1] This, in turn, results in a more relaxed chromatin state, facilitating gene expression. One of the key methods to assess the cellular activity of an HDAC inhibitor is to measure the level of histone acetylation using Western blotting.[5]
These application notes provide a detailed protocol for utilizing Western blotting to determine the effect of this compound on histone acetylation in cultured cells.
Signaling Pathway
The primary signaling pathway affected by this compound is the dynamic regulation of histone acetylation, which is controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). This compound inhibits HDACs, leading to an increase in histone acetylation and subsequent changes in gene expression.
Caption: this compound inhibits HDACs, increasing histone acetylation and promoting gene expression.
Data Presentation
The following table provides a template for summarizing quantitative data from Western blot analysis of histone acetylation following treatment with this compound.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Pan-Acetyl-Histone H3 (Normalized Intensity) | Total Histone H3 (Normalized Intensity) | Fold Change in Acetylation (Acetyl-H3 / Total H3) |
| Vehicle (DMSO) | 0 | 24 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | 24 | Value | Value | Value |
| This compound | 0.5 | 24 | Value | Value | Value |
| This compound | 1.0 | 24 | Value | Value | Value |
| This compound | 5.0 | 24 | Value | Value | Value |
| Positive Control (e.g., SAHA) | 1.0 | 24 | Value | Value | Value |
Note: Values should be determined by densitometric analysis of Western blot bands and normalized to the vehicle control.
Experimental Protocols
Western Blot Protocol for Histone Acetylation
This protocol details the steps for treating cells with this compound, preparing histone extracts, and performing a Western blot to detect changes in histone acetylation.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[6]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pan-acetyl-Histone H3 (or other acetylated histone marks)
-
Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
-
Secondary antibodies (HRP-conjugated):
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a known HDAC inhibitor like SAHA or Trichostatin A (TSA) as a positive control.[7]
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with histone lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Dilute an equal amount of protein (e.g., 15-20 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer system is often recommended for better transfer of small histone proteins.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pan-acetyl-histone H3 (diluted in blocking buffer, typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band for each sample.
-
Experimental Workflow
Caption: Western blot workflow for analyzing histone acetylation after this compound treatment.
Safety Precautions
When working with this compound and other laboratory chemicals, it is essential to follow standard safety protocols. Consult the Safety Data Sheet (SDS) for this compound for specific handling, storage, and disposal instructions. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
-
Dispose of chemical waste according to institutional and local regulations.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward isozyme-selective inhibitors of histone deacetylase as therapeutic agents for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Hdac-IN-37 Stock Solutions
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them significant targets for therapeutic intervention.[4][5][6] Hdac-IN-37 is a potent inhibitor of HDAC enzymes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research and drug development applications.
Quantitative Data Summary
The following table summarizes the essential physicochemical properties of this compound. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific details.
| Property | Value | Notes |
| Molecular Weight (MW) | Refer to Certificate of Analysis | Use the exact MW for precise molar concentration calculations. |
| Appearance | White to off-white powder | Visually inspect the compound upon receipt. |
| Solubility (at 25°C) | DMSO: ≥ 50 mg/mL Ethanol: Slightly Soluble Water: Insoluble | For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7] The compound is largely insoluble in aqueous solutions.[7] |
| Storage of Powder | -20°C for up to 3 years | Store in a tightly sealed vial, protected from moisture and light.[7] |
| Stock Solution Storage | -20°C for up to 1 month -80°C for up to 6 months | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[7][8] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2. Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Safety Precaution: Handle this compound powder in a chemical fume hood or a ventilated enclosure. Wear appropriate PPE to avoid inhalation and skin contact.
Step 1: Pre-handling of the Vial The compound may have adhered to the cap or sides of the vial during shipping. Before opening, gently tap the vial on a hard surface to ensure all the powder settles at the bottom.[7]
Step 2: Calculation of Required Solvent Volume Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume of DMSO (μL) = [ (Weight of Compound (mg)) / (Molecular Weight ( g/mol )) ] x 100,000
Example: If you weigh 5 mg of this compound and its molecular weight is 450.5 g/mol : Volume of DMSO (μL) = [ (5 mg) / (450.5 g/mol ) ] x 100,000 = 1109.9 μL
Step 3: Dissolution of the Compound
-
Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is difficult, sonicate the solution for 5-10 minutes in a water bath.[7] Gentle warming up to 37°C may also aid dissolution, but temperatures above 50°C should be avoided to prevent degradation.[7]
Step 4: Aliquoting and Storage
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[7]
3. Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in the cell culture medium.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically < 0.1% to < 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
If precipitation occurs upon dilution into an aqueous buffer or medium, vortexing or brief sonication may help redissolve the compound.[7] It is best to make the final dilution just before use.
Diagrams and Workflows
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Time Course of Apoptosis Induction by Hdac-IN-37
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in the acetylation of histones and other non-histone proteins.[1][2] This modulation of acetylation plays a crucial role in regulating gene expression and various cellular processes, including cell cycle progression, differentiation, and apoptosis (programmed cell death).[3][4] Notably, HDAC inhibitors have shown selectivity in inducing apoptosis in cancer cells while having minimal effects on normal cells, making them a promising class of anti-cancer agents.[1][5][6]
Hdac-IN-37 is a novel investigational HDAC inhibitor. These application notes provide a comprehensive overview of the typical time-dependent effects of this compound on apoptosis induction in a model cancer cell line. The included protocols offer detailed methodologies for assessing the apoptotic response, and the accompanying diagrams illustrate the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative data from a time-course experiment evaluating this compound-induced apoptosis in a cancer cell line (e.g., HeLa or Jurkat cells) treated with a representative concentration (e.g., 5 µM) of the compound.
Table 1: Time Course of Apoptosis Induction by this compound as Measured by Annexin V/PI Staining
| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| 6 | 8.3 ± 1.2 | 2.1 ± 0.4 | 89.6 ± 1.5 |
| 12 | 25.7 ± 2.8 | 5.4 ± 0.9 | 68.9 ± 3.2 |
| 24 | 45.2 ± 3.5 | 15.8 ± 2.1 | 39.0 ± 4.1 |
| 48 | 20.1 ± 2.2 | 65.3 ± 4.8 | 14.6 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time Course of Caspase-3/7 Activation by this compound
| Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 | 1.0 ± 0.1 |
| 6 | 2.5 ± 0.4 |
| 12 | 8.1 ± 1.1 |
| 24 | 15.6 ± 2.3 |
| 48 | 9.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. The decrease at 48 hours may reflect a shift to late-stage apoptosis and secondary necrosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in HDAC inhibitor-induced apoptosis and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture a suitable cancer cell line (e.g., HeLa, Jurkat, A549) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: The day before treatment, seed the cells into appropriate culture plates (e.g., 6-well plates for flow cytometry, 96-well plates for caspase assays) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Time-Course Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 0, 6, 12, 24, and 48 hours).
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells once with phosphate-buffered saline (PBS).
-
Trypsinize the cells and then combine them with the collected medium.
-
For suspension cells, simply collect the cell suspension.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Caspase-Glo® 3/7 Assay (or similar)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Plate Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in Protocol 1. Include wells for vehicle control and untreated cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
At each time point, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence readings of the this compound-treated samples to the vehicle control samples for each time point.
Mechanism of Action
HDAC inhibitors, including this compound, induce apoptosis through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Intrinsic Pathway: Inhibition of HDACs can alter the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bim, Bak).[4] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[7]
-
Extrinsic Pathway: HDAC inhibitors can upregulate the expression of death receptors (e.g., DR5) on the cell surface.[3] Binding of their cognate ligands (e.g., TRAIL) triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway.
-
Execution Phase: Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[1] These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, HDAC inhibitors can acetylate non-histone proteins like p53 and Ku70, which can also contribute to the pro-apoptotic response.[5][7] The acetylation of p53 can enhance its stability and transcriptional activity, promoting the expression of pro-apoptotic target genes.[3][5]
References
- 1. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis Following Hdac-IN-37 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation, making them promising therapeutic agents, particularly in oncology. Hdac-IN-37 is a novel HDAC inhibitor whose cellular effects can be robustly characterized using flow cytometry. This document provides detailed application notes and protocols for the analysis of apoptosis and cell cycle progression in cells treated with this compound.
Histone deacetylases remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. HDAC inhibitors block this process, leading to hyperacetylation of histones, which in turn results in a more open chromatin structure and the transcription of various genes, including those involved in cell cycle control and apoptosis. Many HDAC inhibitors have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, and to trigger programmed cell death (apoptosis).
Flow cytometry is a powerful technique for analyzing the effects of compounds like this compound on a cell-by-cell basis. It allows for the simultaneous measurement of multiple cellular parameters, providing quantitative data on apoptosis, cell cycle distribution, and protein expression.
Data Presentation
The following table summarizes the expected quantitative data from flow cytometry analysis of cells treated with this compound, based on the known effects of other HDAC inhibitors.
| Parameter | Assay | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Expected Trend with Increasing Dose |
| Apoptosis | Annexin V / Propidium Iodide (PI) Staining | Low % Early ApoptoticLow % Late Apoptotic/Necrotic | Increased % Early ApoptoticSlight Increase in Late Apoptotic/Necrotic | Significant Increase in Early & Late Apoptotic/Necrotic | Dose-dependent increase in apoptotic cell populations |
| Cell Cycle | Propidium Iodide (PI) Staining | Normal Distribution (e.g., 50-60% G0/G1, 20-30% S, 10-20% G2/M) | Accumulation in G1 or G2/M phaseDecrease in S phase | Pronounced Accumulation in G1 or G2/M phaseSignificant Decrease in S phase | Dose-dependent cell cycle arrest at a specific phase |
| Protein Expression | Intracellular Staining | Basal p21 levelsBasal Acetyl-Histone H3 levels | Increased p21 expressionIncreased Acetyl-Histone H3 levels | Further Increase in p21 expressionFurther Increase in Acetyl-Histone H3 levels | Dose-dependent increase in target protein expression |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the general signaling pathway affected by HDAC inhibitors and the experimental workflow for flow cytometry analysis.
Caption: General signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
Data Analysis:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic or necrotic cells
-
Quadrant 3 (Q3 - Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is for the analysis of cell cycle distribution in cells treated with this compound using PI staining.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest adherent or suspension cells as described in step 3 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram.
-
The software will deconvolve the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify any cell cycle arrest.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry for the characterization of the cellular effects of this compound. By quantifying apoptosis and cell cycle arrest, these methods will enable a detailed understanding of the mechanism of action of this novel HDAC inhibitor and support its further development as a potential therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Hdac-IN-37 & HDAC Inhibitors
Disclaimer: Information regarding a specific compound designated "Hdac-IN-37" is not publicly available. The following guide provides general information and troubleshooting advice applicable to the broader class of Histone Deacetylase (HDAC) inhibitors, based on common characteristics and handling procedures reported for these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For many HDAC inhibitors, the recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[1][2] These stock solutions are typically stored at -20°C to maintain stability.[1]
Q2: How should I prepare aqueous working solutions from a DMSO stock?
A2: To prepare aqueous working solutions, the DMSO stock should be serially diluted in your experimental buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or mixing to prevent precipitation. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: My compound precipitated when I diluted it in my aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like many HDAC inhibitors. Refer to the Troubleshooting Guide below for detailed steps on how to address this, including warming the solution, sonication, or adjusting the solvent composition.
Q4: What are the general storage conditions for this compound?
A4: As a general guideline for HDAC inhibitors, stock solutions in DMSO should be stored at -20°C.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Solid compounds are typically stored desiccated at -20°C.
Solubility Data
The following table provides representative solubility data for a typical HDAC inhibitor in various solvents. Please note that these are example values, and the actual solubility of a specific compound may vary.
| Solvent | Solubility (Example) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Commonly used for preparing high-concentration stock solutions.[1][2] |
| Ethanol | ~10 mg/mL (~20 mM) | May be used as an alternative to DMSO for some applications. |
| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) | Generally, HDAC inhibitors exhibit poor solubility in aqueous buffers.[3] |
| Cell Culture Medium | Variable | Solubility depends on the medium composition (e.g., presence of serum). |
Troubleshooting Guide: Solubility Issues
Problem: The compound won't dissolve in DMSO to create a stock solution.
-
Question: I am having trouble dissolving the powdered form of my HDAC inhibitor in DMSO. What steps can I take?
-
Answer:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Consult the manufacturer's datasheet for recommended stock concentrations.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. Many compounds have increased solubility at slightly elevated temperatures.
-
Vortexing/Sonication: Vigorously vortex the solution. If the compound is still not fully dissolved, sonicate the vial in a water bath for 5-15 minutes. This can help break up aggregates and enhance dissolution.
-
Check Compound Purity: If solubility issues persist, there may be an issue with the purity of the compound.
-
Problem: The compound precipitates out of solution when diluted into cell culture medium or aqueous buffer.
-
Question: My HDAC inhibitor is soluble in DMSO, but it crashes out of solution when I make my working dilutions for my cell-based assay. How can I prevent this?
-
Answer:
-
Pre-warm the Medium/Buffer: Before adding your DMSO stock, warm your cell culture medium or aqueous buffer to 37°C.
-
Stepwise Dilution: Avoid a large, single dilution step. Perform serial dilutions to gradually lower the concentration of the compound and DMSO.
-
Slow Addition with Agitation: Add the DMSO stock drop-wise into the aqueous solution while continuously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Reduce Final Concentration: It's possible that the desired final concentration exceeds the compound's solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.
-
Increase Serum Concentration: If using cell culture medium, increasing the percentage of fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins.
-
Use a Surfactant: For biochemical assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 in the buffer can improve the solubility of hydrophobic compounds.[4]
-
Experimental Workflow & Signaling Pathway Diagrams
Caption: Troubleshooting workflow for solubilizing HDAC inhibitors.
Caption: Simplified pathway of HDAC inhibition leading to gene expression changes.
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-37 cytotoxicity in normal vs cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-37. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2][3][4] By inhibiting HDACs, this compound is expected to increase histone acetylation, resulting in a more relaxed chromatin state and altered gene expression.[1][4] This can lead to the induction of tumor suppressor genes and the repression of oncogenes.[5] Additionally, HDAC inhibitors can affect the acetylation status and function of non-histone proteins involved in various cellular processes.[1][6][7]
Q2: How does the cytotoxicity of this compound differ between cancer cells and normal cells?
A2: Generally, HDAC inhibitors exhibit selective cytotoxicity towards cancer cells while having minimal effects on normal cells at similar concentrations.[1][8][9] This selectivity is a key therapeutic advantage. The differential sensitivity is thought to be due to the fact that cancer cells often have a greater dependence on HDAC activity for survival and proliferation compared to normal cells.[10] Transformed cells may also have compromised DNA damage repair mechanisms, making them more susceptible to the effects of HDAC inhibitors.[8]
Q3: What are the expected cellular outcomes after treating cells with this compound?
A3: Treatment of cancer cells with HDAC inhibitors like this compound can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G2/M phase, by upregulating cell cycle inhibitors like p21.[1][10][11][12]
-
Apoptosis (Programmed Cell Death): this compound is expected to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][13]
-
Autophagy: The role of HDAC inhibitors in autophagy is complex and can be cell-type dependent, with reports suggesting both induction and inhibition of this process.[7][14]
-
Inhibition of Invasion and Metastasis: By upregulating proteins like E-cadherin, HDAC inhibitors can suppress the invasive properties of cancer cells.[15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in the same cell line.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells seeded can influence the final IC50 value.
-
Solution: Optimize and maintain a consistent cell seeding density for your specific cell line and assay duration.
-
-
Possible Cause 3: Reagent Variability. Inconsistent concentrations of this compound or other assay reagents.
-
Solution: Prepare fresh stock solutions of this compound regularly and ensure all other reagents are within their expiration dates and properly stored.
-
Issue 2: this compound does not induce apoptosis in the target cancer cell line.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration too short to induce a significant apoptotic response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be intrinsically resistant to HDAC inhibitor-induced apoptosis.
-
Solution: Verify the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. Consider using a combination therapy approach to enhance sensitivity.
-
-
Possible Cause 3: Assay Sensitivity. The apoptosis assay being used may not be sensitive enough to detect early or low levels of apoptosis.
-
Solution: Use multiple apoptosis assays that measure different apoptotic events (e.g., Annexin V staining for early apoptosis, caspase activity assays, and TUNEL assay for DNA fragmentation).
-
Data Presentation
Table 1: Representative Cytotoxicity of HDAC Inhibitors in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Vorinostat | MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.636[16] |
| Vorinostat | Daudi | Burkitt's lymphoma | 0.493[16] |
| Vorinostat | A549 | Lung carcinoma | Less susceptible[16] |
| Vorinostat | MCF-7 | Breast adenocarcinoma | Less susceptible[16] |
| Vorinostat | BALB/3T3 | Normal murine fibroblasts | Less susceptible[16] |
| 4SC-202 | Various UCCs | Urothelial carcinoma | 0.15 - 0.51 |
| 4SC-202 | HBLAK | Normal cell line | 0.38 |
| 4SC-202 | TERT-NHUC | Normal cell line | 0.27 |
| 4SC-202 | HEK-293 | Normal cell line | 0.20 |
Note: This table presents data for well-characterized HDAC inhibitors as a reference for the expected activity of this compound. "Less susceptible" indicates a significantly higher IC50 value compared to sensitive cell lines.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[17]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Mechanism of this compound inducing apoptosis and cell cycle arrest.
Caption: Workflow for evaluating this compound cytotoxicity.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The HDAC Inhibitor Domatinostat Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors induce apoptosis in myeloid leukemia by suppressing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Hdac-IN-37 degradation in solution
Welcome to the technical support center for Hdac-IN-37. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the degradation of this inhibitor in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1][2] Once dissolved, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1] Before use, allow vials to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and potentially lead to degradation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ensure the use of anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect the stability of the compound. For aqueous-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[1]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can indicate several issues, including poor solubility at the desired concentration, solvent contamination, or compound degradation.[2] First, ensure that the stock solution was fully dissolved initially; gentle warming (not exceeding 50°C) or vortexing can aid dissolution.[2] If precipitation occurs in your working solution (e.g., in cell culture media), it may be due to the lower solubility of this compound in aqueous environments. Consider lowering the final concentration of the inhibitor in your assay. It is also crucial to check for any precipitation under a microscope.[2]
Q4: How can I prevent the degradation of this compound in my experimental setup?
A4: To minimize degradation, adhere to the following best practices:
-
Light Protection: Protect solutions from direct light, as some compounds are light-sensitive.
-
pH Stability: Be aware that the stability of this compound may be pH-dependent. Degradation can occur at acidic or basic pH.[3][4] It is advisable to conduct pilot stability studies in your specific buffer systems.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.[1][2]
-
Use Freshly Prepared Working Solutions: Prepare working solutions fresh from the stock solution for each experiment to ensure potency and minimize the impact of any potential instability in aqueous media.
Q5: Are there known mechanisms of degradation for HDAC inhibitors like this compound?
A5: While specific data for this compound is proprietary, common degradation pathways for small molecules include hydrolysis, oxidation, and photodecomposition.[3][4] For some HDAC inhibitors, interactions with cellular components can also lead to metabolic inactivation or even targeted degradation of the HDAC protein itself.[5][6]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve issues related to the potential degradation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | 1. Degradation of this compound in stock or working solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the aqueous assay buffer. | 1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Use a fresh vial of this compound powder to prepare a new stock solution. 3. Perform a stability study of this compound in your assay buffer (see Experimental Protocols section). |
| Precipitation observed in stock solution upon thawing. | 1. The compound came out of solution during freezing. 2. The storage temperature was not low enough. | 1. Warm the vial to room temperature and vortex thoroughly to redissolve the compound.[2] 2. Ensure stock solutions are stored at -80°C for long-term stability. |
| Loss of activity over the course of a long-term experiment. | 1. This compound is unstable in the incubation conditions (e.g., temperature, pH, or presence of certain media components). | 1. For long-term experiments, consider replenishing the compound at regular intervals. 2. Assess the stability of this compound under your specific experimental conditions over the duration of the experiment. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in different solvents and at various temperatures to illustrate expected stability.
Table 1: Hypothetical Stability of this compound Solutions
| Solvent | Concentration | Storage Temperature | Time Point | Percent Remaining (%) |
| DMSO | 10 mM | -80°C | 6 months | >99 |
| DMSO | 10 mM | -20°C | 1 month | >98 |
| DMSO | 10 mM | 4°C | 1 week | 90 |
| DMSO | 10 mM | Room Temperature | 24 hours | 85 |
| Cell Culture Media (pH 7.4) | 10 µM | 37°C | 8 hours | 95 |
| Cell Culture Media (pH 7.4) | 10 µM | 37°C | 24 hours | 70 |
| PBS (pH 5.0) | 10 µM | 37°C | 24 hours | 60 |
| PBS (pH 8.5) | 10 µM | 37°C | 24 hours | 75 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Methanol (HPLC grade)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into the aqueous buffer to a final concentration of 10 µM. This is your T=0 sample.
-
Immediately take an aliquot of the T=0 sample, mix it 1:1 with cold methanol to precipitate proteins and stop degradation, and store at -80°C until analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), collect aliquots, mix them 1:1 with cold methanol, and store at -80°C.
-
After collecting all time points, analyze the samples by HPLC-MS to determine the concentration of the parent this compound compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Navigating Hdac-IN-37 Usage: A Guide to Stability and Experimental Success
Technical Support Center
For researchers and drug development professionals utilizing Hdac-IN-37, ensuring the stability and proper handling of this potent inhibitor is paramount for reproducible and reliable experimental outcomes. This guide provides essential information on the stability of this compound at different temperatures, offers troubleshooting advice for common experimental issues, and outlines key experimental protocols.
This compound Stability Profile
The stability of this compound is critical for maintaining its inhibitory activity. While specific stability data for this compound is not publicly available, data from structurally similar HDAC inhibitors, such as Hdac-IN-33, provides valuable guidance. The following table summarizes the recommended storage conditions and expected stability, which should be considered as a general guideline for this compound.
| Storage Condition | Form | Expected Stability |
| -20°C | Powder | Up to 2 years |
| 4°C | In DMSO | Up to 2 weeks |
| -80°C | In DMSO | Up to 6 months |
Note: The stability of this compound in other solvents has not been extensively characterized. It is recommended to prepare fresh solutions or perform a stability study for your specific experimental conditions. For long-term storage, it is advisable to store the compound as a powder at -20°C.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Question: My this compound solution in DMSO appears to have precipitated after storage at 4°C. What should I do?
Answer: Precipitation of the compound from DMSO at lower temperatures can occur. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. To prevent precipitation, consider preparing smaller aliquots of your stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles.
Question: I am not observing the expected inhibitory effect in my cell-based assay. Could this be related to compound instability?
Answer: Yes, a lack of efficacy can be due to compound degradation. Consider the following troubleshooting steps:
-
Verify Storage: Confirm that the compound has been stored according to the recommended conditions.
-
Prepare Fresh Solutions: If the stock solution has been stored for an extended period, especially at 4°C, prepare a fresh solution from the powder.
-
Positive Control: Include a positive control in your experiment to ensure that the assay itself is performing as expected.[1]
-
Concentration Verification: If possible, verify the concentration of your stock solution using techniques like HPLC.
Question: Can I store this compound dissolved in aqueous buffer?
Answer: The solubility and stability of this compound in aqueous buffers are not well-characterized and may be limited.[1] It is generally recommended to prepare stock solutions in an organic solvent like DMSO and then dilute them into your aqueous experimental medium immediately before use.[2]
Question: How many times can I freeze and thaw my this compound stock solution in DMSO?
Answer: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend aliquoting your stock solution into single-use volumes to avoid repeated temperature changes.
Key Experimental Protocols
Accurate and consistent experimental protocols are crucial when working with potent inhibitors like this compound.
Preparation of Stock Solutions
-
Pellet the Compound: Before opening, centrifuge the vial containing the this compound powder at 1000 x g for 3 minutes to ensure all the powder is at the bottom of the vial.[2]
-
Resuspend in DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to room temperature may aid in dissolution.
-
Storage: For short-term storage, keep the stock solution at 4°C for up to two weeks. For long-term storage, create single-use aliquots and store them at -80°C for up to six months.
Cell-Based Assay Workflow
Below is a generalized workflow for assessing the activity of this compound in a cell-based assay.
Signaling Pathway Considerations
This compound, as a histone deacetylase inhibitor, functions by preventing the removal of acetyl groups from histones and other proteins. This leads to a more open chromatin structure and can alter gene expression.
References
Technical Support Center: Hdac-IN-37 & Cell Viability Assays
Welcome to the technical support center for Hdac-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability and cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and generally, transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[1][2] this compound exhibits a "slow-off" binding kinetic, meaning it dissociates from its target enzymes slowly, leading to sustained inhibition.
Q2: What are the expected effects of this compound on cells in culture?
Treatment of cancer cells with this compound is expected to induce several key cellular responses:
-
Cell Cycle Arrest: this compound has been shown to prevent the transition of cells from the G1 to the S phase of the cell cycle, leading to an accumulation of cells in G1.[3][4]
-
Apoptosis: This inhibitor can induce programmed cell death, or apoptosis.[5][6][7]
-
Changes in Gene Expression: Due to its mechanism of action, this compound will alter the expression of numerous genes.[1]
It is important to note that the extent of these effects can be cell-type specific.
Q3: I am observing a discrepancy between my cell viability results and visual inspection of the cells. What could be the cause?
This is a common issue when working with HDAC inhibitors. The discrepancy can arise from the type of assay being used. Many colorimetric assays, such as the MTT assay, measure metabolic activity as a surrogate for cell viability. HDAC inhibitors can alter the metabolic state of cells without causing immediate cell death, leading to a reduction in the assay signal that may not correlate with the actual number of viable cells. Furthermore, some HDAC inhibitors, particularly those with a hydroxamic acid moiety, can directly interfere with the chemical reactions of certain viability assays.[8][9]
Q4: Which cell viability assay is recommended for use with this compound?
Given the potential for interference with metabolic assays, an ATP-based assay like CellTiter-Glo® is a more reliable method for assessing cell viability in the presence of HDAC inhibitors.[10] This assay measures the intracellular ATP concentration, which is a more direct indicator of metabolically active, viable cells. For a more comprehensive understanding of the cellular response, it is recommended to complement viability assays with methods that specifically measure cytotoxicity, apoptosis, and cell cycle progression.
Troubleshooting Guide for Cell Viability Assays with this compound
Unexpected or inconsistent results in cell viability assays with this compound can be frustrating. This guide provides a structured approach to troubleshooting common problems.
Problem 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating each replicate. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure the compound is fully dissolved in the vehicle solvent before diluting in culture medium. Visually inspect for precipitates. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. |
Problem 2: IC50 value is significantly different than expected.
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the stock concentration and all serial dilutions. Prepare fresh dilutions for each experiment. |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to HDAC inhibitors. The IC50 value for this compound will be cell-type dependent. |
| Assay interference | If using a metabolic assay like MTT, the inhibitor may be interfering with the assay chemistry. Switch to an ATP-based assay (e.g., CellTiter-Glo®). |
| "Slow-off" kinetics | The "slow-off" nature of this compound means that longer incubation times may be required to observe the full effect of the inhibitor. Consider extending the treatment duration.[11][12][13][14][15][16] |
| Cell density | The initial cell seeding density can influence the apparent IC50. Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment. |
Problem 3: No significant effect on cell viability observed.
| Potential Cause | Troubleshooting Step |
| Compound inactivity | Test the activity of your this compound stock in a biochemical HDAC activity assay or by Western blot for histone acetylation. |
| Short incubation time | As a "slow-off" inhibitor, the effects of this compound may not be apparent at early time points. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell cycle arrest vs. cell death | This compound may be causing cell cycle arrest without inducing significant apoptosis at the tested concentrations. Use a proliferation assay (e.g., CyQUANT™) or cell cycle analysis to investigate this.[3][17] |
| Sub-optimal assay conditions | Ensure the assay is performed according to the manufacturer's protocol and that all reagents are within their expiration dates. |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.0551 |
| HDAC3 | 1.24 |
| HDAC8 | 0.948 |
| HDAC6 | 34.2 |
Data obtained from MedchemExpress product datasheet.
Experimental Protocols
For a comprehensive analysis of the effects of this compound, it is recommended to perform a combination of assays.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega technical manual.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and therefore, the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol provides a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound at the desired concentrations for the appropriate duration. Include a vehicle-only control.
-
Cell Harvesting: a. Collect the culture medium, which may contain detached apoptotic cells. b. Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. b. To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's instructions. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. b. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the determination of the cell cycle distribution of a cell population.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: a. Wash the cell pellet with PBS. b. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. c. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing PI and RNase A. c. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for assessing this compound effects.
Caption: A troubleshooting decision tree for this compound viability assays.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) [mdpi.com]
- 9. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves for HDAC Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing histone deacetylase (HDAC) inhibitors in their experiments. While the focus is on interpreting dose-response curves, the principles and protocols provided are broadly applicable to various experimental setups involving this class of compounds.
Troubleshooting Guides
Problem 1: Unexpected Dose-Response Curve Shape
Question: My dose-response curve for the HDAC inhibitor does not follow a classic sigmoidal shape. It is flat, U-shaped, or shows other irregularities. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility or Instability | - Visually inspect the compound in solution at the highest concentrations for precipitation. - Prepare fresh compound dilutions for each experiment. - Consult the manufacturer's data sheet for solubility information and recommended solvents. - Consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring final solvent concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). |
| Off-Target Effects at High Concentrations | - High concentrations of a compound can lead to non-specific effects, resulting in a U-shaped or bell-shaped curve. - Lower the highest concentration in your dilution series. - If possible, use a more specific inhibitor for the target HDAC isoform. |
| Cell Health and Viability Issues | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Perform a baseline cytotoxicity assay to determine the toxic concentration range of the inhibitor on your specific cell line. - Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment. |
| Incorrect Assay Window | - The incubation time may be too short or too long to observe the desired effect. - Perform a time-course experiment to determine the optimal incubation period for your cell line and inhibitor. |
| Assay Interference | - Some compounds can interfere with the assay readout (e.g., autofluorescence). - Run a control plate with the compound in cell-free media to check for assay interference. |
Problem 2: High Variability Between Replicates
Question: I am observing significant variability between my technical or biological replicates. How can I improve the consistency of my results?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Use calibrated pipettes and ensure proper pipetting technique. - For serial dilutions, ensure thorough mixing at each step. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding to avoid clumps. - Gently swirl the cell suspension between seeding multiple plates to maintain uniformity. |
| Edge Effects in Multi-well Plates | - Edge wells of a plate are more prone to evaporation, leading to changes in media concentration. - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. - Ensure proper humidification in the incubator. |
| Biological Heterogeneity | - Cell populations can be heterogeneous. - If possible, use a clonal cell line. - Increase the number of biological replicates to account for inherent variability. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for an HDAC inhibitor?
A1: IC50 values for HDAC inhibitors can vary widely depending on the specific compound, the target HDAC isoform(s), and the cell line being tested. Potency can range from nanomolar to micromolar concentrations. It is crucial to determine the IC50 empirically for your specific experimental system. Below is a table with example IC50 values for different HDAC inhibitors against various cancer cell lines.
| HDAC Inhibitor | Cell Line | Assay Type | Reported IC50 (µM) |
| Vorinostat (SAHA) | HCT116 (Colon Cancer) | Cell Viability | 0.4 - 2.0 |
| Entinostat (MS-275) | MCF-7 (Breast Cancer) | Cell Viability | 0.5 - 5.0 |
| Panobinostat (LBH589) | MM.1S (Multiple Myeloma) | Cell Viability | 0.01 - 0.05 |
| Romidepsin (FK228) | Jurkat (T-cell Leukemia) | Cell Viability | 0.001 - 0.01 |
Q2: How long should I incubate my cells with the HDAC inhibitor?
A2: The optimal incubation time depends on the mechanism of action of the inhibitor and the biological question being addressed. For assessing effects on histone acetylation, a shorter incubation time (e.g., 4-24 hours) may be sufficient. For assessing downstream effects like changes in gene expression or cell viability, longer incubation times (e.g., 24-72 hours) are typically required. A time-course experiment is recommended to determine the optimal endpoint.
Q3: My HDAC inhibitor is not showing any effect. What should I do?
A3:
-
Confirm Compound Activity: Test the inhibitor on a sensitive, positive control cell line if available.
-
Check Concentration Range: You may be using a concentration range that is too low. Try a broader range of concentrations, extending to higher micromolar levels, while monitoring for cytotoxicity.
-
Verify Target Expression: Ensure that the target HDAC is expressed in your cell line of interest. This can be checked by Western blot or qPCR.
-
Consider Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to exert their inhibitory effect.[1] Increase the pre-incubation time of the inhibitor with the cells or enzyme before adding other reagents.
Q4: How does Hdac-IN-37 affect signaling pathways?
A4: While specific data for this compound is limited, HDAC inhibitors as a class are known to modulate various signaling pathways. A primary mechanism is the induction of histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[1][2] This can affect numerous cellular processes.
One of the most consistently observed effects is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2][3] This upregulation often occurs in a p53-independent manner and leads to cell cycle arrest, typically at the G1/S or G2/M phase.[2][3]
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines a general procedure for determining the effect of an HDAC inhibitor on cell viability using a colorimetric MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the HDAC inhibitor in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol describes how to assess the effect of an HDAC inhibitor on the acetylation of a specific histone mark (e.g., Acetyl-Histone H3).
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the HDAC inhibitor at various concentrations for a defined period (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the acetylated histone mark of interest (e.g., anti-Acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: General signaling cascade initiated by an HDAC inhibitor.
Caption: Standard workflow for generating a dose-response curve.
References
Validation & Comparative
Hdac-IN-37 vs. Trichostatin A (TSA): A Comparative Guide to HDAC Inhibitor Selectivity
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors are pivotal tools for modulating gene expression and cellular processes. Understanding the selectivity of these inhibitors is paramount for targeted therapeutic strategies and precise experimental outcomes. This guide provides a detailed comparison of Hdac-IN-37 and Trichostatin A (TSA), focusing on their inhibitory profiles against various HDAC isoforms, supported by experimental data and methodologies.
Selectivity Profile Overview
Trichostatin A (TSA) is a well-established natural product that functions as a potent, broad-spectrum or pan-HDAC inhibitor . It targets multiple HDAC enzymes across Class I and Class II, generally in the low nanomolar range. This broad activity makes it a powerful tool for studying the overall effects of HDAC inhibition but can also lead to off-target effects in therapeutic applications.
In contrast, This compound demonstrates a more selective inhibition profile , with a clear preference for certain HDAC isoforms. It is a potent inhibitor of HDAC1, while exhibiting significantly lower activity against other HDACs such as HDAC3, HDAC6, and HDAC8. This selectivity allows for more targeted investigations into the specific roles of individual HDAC enzymes.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of an inhibitor's potency. The data below, compiled from various studies, highlights the distinct selectivity profiles of this compound and TSA.
| HDAC Isoform | This compound IC50 (µM) | Trichostatin A (TSA) IC50 (nM) |
| Class I | ||
| HDAC1 | 0.0551[1] | ~1.8 - 20[1][2][3] |
| HDAC2 | Not Available | - |
| HDAC3 | 1.24[1] | ~20[1] |
| HDAC8 | 0.948[1] | - |
| Class II | ||
| HDAC4 | Not Available | ~20[1] |
| HDAC6 | 34.2[1] | ~20[1] |
| HDAC10 | Not Available | ~20[1] |
Note: The IC50 values for TSA can vary between studies and experimental conditions. The values presented represent a general range found in the literature.
Signaling Pathway: HDAC-Mediated Gene Silencing
HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs reverses this process, promoting a more open chromatin structure and allowing for gene transcription.
References
A Comparative Guide to the Synergistic Effects of HDAC Inhibitors with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific experimental data could be found for a compound named "Hdac-IN-37." This guide therefore provides a comparative analysis of several well-documented Histone Deacetylase (HDAC) inhibitors and their synergistic interactions with various chemotherapy agents, based on available preclinical data.
Histone deacetylase inhibitors (HDACis) represent a promising class of anticancer agents that can enhance the efficacy of traditional chemotherapy drugs. By altering chromatin structure and the function of numerous non-histone proteins, HDACis can sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to synergistic antitumor activity. This guide provides a comparative overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Quantitative Analysis of Synergistic Effects
The synergy between HDAC inhibitors and chemotherapy drugs is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1] The following tables summarize key quantitative data from preclinical studies.
| HDAC Inhibitor | Chemotherapy Drug | Cell Line | Key Quantitative Finding | Reference |
| Vorinostat (SAHA) | Cisplatin | H209 & H146 (SCLC) | Combination significantly enhanced cell growth inhibition and apoptosis compared to single agents. | [2] |
| Cisplatin | 128-88T (NSCLC) | Combination resulted in synergistic growth inhibition; Vorinostat (1 µM) decreased the IC50 of carboplatin by 4-10 fold. | [3] | |
| Panobinostat | Doxorubicin | SK-N-BE(2) (Neuroblastoma) | Highly synergistic antitumor interactions observed, independent of the sequence of drug administration (CI < 1). | [4][5] |
| Etoposide | SK-N-BE(2) (Neuroblastoma) | Synergistic cytotoxicity with CI values < 1. | [5] | |
| Cisplatin | SK-N-BE(2) (Neuroblastoma) | Synergistic cytotoxicity with CI values < 1. | [5] | |
| Belinostat | Etoposide (VP-16) | H146 (SCLC) | Synergistic effects observed when administered simultaneously (CI < 1). | [6] |
| Cisplatin | H146 (SCLC) | Synergistic effects observed when administered simultaneously (CI < 1). | [6] | |
| Romidepsin | Gemcitabine | Advanced Solid Tumors | Preclinical studies showed potential synergy, leading to a Phase 1 clinical trial. | [7] |
| Ricolinostat (ACY-1215) | Bortezomib | Lymphoma Cell Lines | Strong synergy was observed in combination with bortezomib. | [8] |
| Bendamustine | Lymphoma Cell Lines | The combination synergistically potentiated the induction of apoptosis. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of HDAC inhibitors and chemotherapy.
Cell Viability and Synergy Analysis: MTT Assay
This protocol is used to assess cell viability and determine the synergistic effects of drug combinations.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Drug Treatment: Treat the cells with the HDAC inhibitor and/or chemotherapy drug at various concentrations. Include wells for single-agent treatments and combination treatments. A vehicle control (e.g., DMSO) should also be included.[10]
-
Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.[10]
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved. Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The synergistic effect is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[1]
Apoptosis Analysis: Annexin V/Propidium Iodide Staining with Flow Cytometry
This protocol is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed and treat cells with the HDAC inhibitor and/or chemotherapy drug as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12][13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of an HDAC inhibitor and a chemotherapy drug.
Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.
Signaling Pathway: HDACi and Chemotherapy Synergy in DNA Damage Response
HDAC inhibitors can enhance the efficacy of DNA-damaging chemotherapy agents by modulating the DNA Damage Response (DDR) pathway. The diagram below illustrates this synergistic mechanism.
Caption: HDAC inhibitors promote a relaxed chromatin state, increasing DNA accessibility for chemotherapy, while also inhibiting DNA repair pathways, leading to enhanced apoptosis.
References
- 1. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells | PLOS One [journals.plos.org]
- 5. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schedule-dependent synergy of histone deacetylase inhibitors with DNA damaging agents in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 results from a study of romidepsin in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Targeting of Protein Degradation Pathways with the Selective HDAC6 Inhibitor ACY-1215 and Bortezomib Is Synergistic in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to HDAC Inhibitor Combination Therapies in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of breast cancer therapeutics is continually evolving, with a significant focus on overcoming resistance to standard treatments. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic modulators. While their efficacy as monotherapy in solid tumors has been limited, preclinical studies have consistently demonstrated synergistic anti-tumor activity when combined with other targeted agents. This guide provides an objective comparison of various HDAC inhibitor combination strategies in preclinical breast cancer models, supported by experimental data and detailed methodologies.
Performance Comparison of HDAC Inhibitor Combinations
The following tables summarize the quantitative outcomes of combining well-studied HDAC inhibitors—such as Vorinostat, Panobinostat, and Entinostat—with other anti-cancer agents in various breast cancer subtypes.
| Combination Therapy | Breast Cancer Model | Key Outcomes | Reference |
| HDACi + Endocrine Therapy | |||
| Vorinostat + Tamoxifen | ER-positive, hormone therapy-resistant | Objective response rate: 19%; Clinical benefit rate: 40% in a phase II trial. Preclinical models showed reversal of tamoxifen resistance.[1][2][3] | |
| Entinostat + Exemestane | Letrozole-resistant xenografts | More effective in reducing tumor volumes than either agent alone.[4] | |
| Entinostat + Letrozole + ATRA | Letrozole-resistant xenografts | Significant decrease in tumor growth rate compared to single agents or two-drug combinations.[5] | |
| Panobinostat + Letrozole | Metastatic breast cancer (Phase I) | 2 out of 12 patients experienced a partial response, and 5 had stable disease.[6] | |
| HDACi + PARP Inhibitors | |||
| Vorinostat/Belinostat + Olaparib | Triple-Negative Breast Cancer (TNBC) cell lines and xenografts | Synergistically inhibited proliferation in vitro and in vivo, with stronger synergism in BRCA1-mutated cells.[7][8] | |
| Pan-HDAC inhibitor + ABT-888 (PARP inhibitor) | TNBC cell xenografts | Significantly reduced in vivo tumor growth and markedly improved survival.[9][10] | |
| HDACi + PI3K/mTOR Pathway Inhibitors | |||
| HDAC inhibitor + PI3K inhibitor | Tamoxifen-resistant MCF-7 cells | Significantly decreased cell migration and invasion compared to single-agent treatment.[11] | |
| Panobinostat + Rapamycin (mTOR inhibitor) | TNBC cells and xenografts | Stronger inhibition of growth, migration, and invasion, and enhanced apoptosis induction compared to monotherapy.[12] | |
| HDACi + CDK Inhibitors | |||
| Entinostat + Palbociclib (CDK4/6 inhibitor) | ER-positive and TNBC cell lines and xenografts | Synergistically inhibited tumor cell proliferation and in vivo tumor growth.[13] | |
| Vorinostat + Flavopiridol (CDK inhibitor) | Breast cancer cells | Exhibited synergistic lethality through suppression of ERK1/2 and AKT pathways.[7] | |
| HDACi + Other Chemotherapeutics | |||
| Vorinostat + Taxol | Breast cancer cells and xenografts | Enhanced apoptosis and G2/M arrest, leading to increased anti-tumor effect in vitro and in vivo.[7][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols derived from the cited preclinical studies.
Cell Viability and Proliferation Assays
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor, the combination agent, or both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. Combination index (CI) values are often calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, PARP, cleaved caspase-3, p-Akt) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Studies
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with breast cancer cells (e.g., 1-5 x 10^6 cells) in the mammary fat pad.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, single agents, combination therapy).
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to HDAC inhibitor combination therapies in breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase II study of the histone deacetylase inhibitor vorinostat combined with tamoxifen for the treatment of patients with hormone therapy-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of the histone deacetylase inhibitor vorinostat combined with tamoxifen for the treatment of patients with hormone therapy-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entinostat: a promising treatment option for patients with advanced breast cancer - ProQuest [proquest.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of Panobinostat (LBH589) and Letrozole in Postmenopausal Metastatic Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 8. Co-targeting poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC) in triple-negative breast cancer: Higher synergism in BRCA mutated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Histone deacetylase inhibitor treatment induces ‘BRCAness’ and synergistic lethality with PARP inhibitor and cisplatin against human triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor panobinostat in combination with rapamycin confers enhanced efficacy against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hdac-IN-37-Induced Histone Hyperacetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of Hdac-IN-37, a potent Histone Deacetylase (HDAC) inhibitor. By objectively comparing its performance with established HDAC inhibitors and providing detailed experimental protocols, researchers can effectively assess its potential in preclinical studies.
Introduction to this compound and Histone Acetylation
This compound is a potent inhibitor of Histone Deacetylases (HDACs), with notable activity against HDAC1, HDAC3, and HDAC8. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is designed to increase histone acetylation (hyperacetylation), which relaxes chromatin and alters gene expression, ultimately leading to cellular responses such as cell cycle arrest and apoptosis. Validating this primary mechanism of action is a critical first step in the preclinical assessment of this compound.
Comparative Analysis of HDAC Inhibitors
To contextualize the activity of this compound, its inhibitory profile is compared with other well-characterized HDAC inhibitors: Vorinostat (SAHA), Entinostat (MS-275), and Panobinostat (LBH589).
| Compound | Reported IC50 Values (in cell-free assays) | Primary Targets | Key Cellular Effects |
| This compound | HDAC1: 0.0551 µM, HDAC3: 1.24 µM, HDAC8: 0.948 µM, HDAC6: 34.2 µM | Class I HDACs (HDAC1, HDAC3, HDAC8) | Induces histone acetylation, prevents G1/S cell cycle transition, induces apoptosis. |
| Vorinostat (SAHA) | HDAC1: 10 nM, HDAC3: 20 nM.[1] Pan-HDAC inhibitor with an overall IC50 of ~10 nM.[1] | Pan-HDAC inhibitor (Classes I, II, and IV) | Induces apoptosis and cell cycle arrest in various cancer cell lines.[1] |
| Entinostat (MS-275) | HDAC1: 0.18-0.51 µM, HDAC3: 0.74-1.7 µM.[2][3][4] | Class I HDACs (primarily HDAC1 and HDAC3) | Induces apoptosis and autophagy; shows antiproliferative effects.[2][3] |
| Panobinostat (LBH589) | Pan-HDAC inhibitor with an overall IC50 of ~5 nM.[2][5][6] | Pan-HDAC inhibitor (Classes I, II, and IV) | Potent inducer of apoptosis and autophagy; antitumor activity in a broad range of cancers.[2][5][6] |
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway affected by HDAC inhibitors like this compound.
References
Comparative Efficacy of HDAC Inhibitors in Drug-Resistant Cell Lines: A Guide for Researchers
It is important to note that "Hdac-IN-37" does not appear to be a standard or widely recognized designation for a histone deacetylase (HDAC) inhibitor within the scientific literature. As such, specific efficacy data for a compound with this identifier in drug-resistant cell lines is not publicly available. This guide will therefore provide a comparative analysis of two well-characterized HDAC inhibitors, Vorinostat (a pan-HDAC inhibitor) and Entinostat (a class I-selective HDAC inhibitor), as representative examples to illustrate the potential efficacy and mechanisms of action of HDAC inhibitors in the context of drug resistance.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, particularly for their ability to counteract drug resistance in various cancer types. By altering the epigenetic landscape of cancer cells, these inhibitors can resensitize tumors to conventional chemotherapies and targeted agents. This guide provides a comparative overview of the efficacy of Vorinostat and Entinostat in drug-resistant cancer cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Overcoming Drug Resistance
HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. In the context of drug resistance, their primary mode of action involves the re-expression of silenced tumor suppressor genes and the modulation of key signaling pathways that contribute to the resistant phenotype.
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1] Many tumor suppressor genes, which can induce apoptosis or cell cycle arrest, are silenced in this manner in cancer cells, contributing to their survival and proliferation.
HDAC inhibitors block the activity of HDACs, leading to an accumulation of acetylated histones. This results in a more open chromatin structure, facilitating the transcription of previously silenced genes. Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and DNA damage repair.[4]
A key pathway often implicated in drug resistance is the PI3K/Akt/mTOR signaling cascade, which promotes cell survival and proliferation. Studies have shown that HDAC inhibitors can suppress the activity of this pathway in drug-resistant cancer cells, thereby promoting apoptosis and inhibiting cell growth.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of HDAC Inhibitors with Zinc-Finger Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of small molecule inhibitors is a critical parameter in drug development, directly impacting therapeutic efficacy and safety. For histone deacetylase (HDAC) inhibitors, a class of drugs that target zinc-dependent enzymes, the potential for cross-reactivity with other zinc-containing proteins, such as the large family of zinc-finger proteins, is a key consideration. This guide provides a comparative overview of this topic, using the well-characterized HDAC inhibitors, Vorinostat (SAHA) and Romidepsin, as illustrative examples in the absence of publicly available data for "Hdac-IN-37".
Introduction to HDAC Inhibitors and the Basis for Cross-Reactivity
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] There are 11 human zinc-dependent HDACs, which are divided into classes I, IIa, IIb, and IV.[2] Many HDAC inhibitors exert their function by chelating the zinc ion (Zn2+) in the active site of the enzyme, which is essential for its catalytic activity.[2] This mechanism of action, however, presents a potential for off-target effects, as numerous other proteins in the cell, including a vast array of transcription factors, E3 ligases, and other regulatory proteins, utilize zinc ions for their structural integrity and function, often in the context of a "zinc-finger" domain.
This guide will explore the cross-reactivity landscape of two clinically approved HDAC inhibitors with different zinc-binding groups:
-
Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): A pan-HDAC inhibitor that utilizes a hydroxamic acid moiety to chelate the active site zinc ion.[1][3]
-
Romidepsin (FK228): A potent, primarily class I-selective HDAC inhibitor that, as a prodrug, is reduced intracellularly to a thiol-containing active form which then interacts with the zinc ion.[4][5]
Comparative Analysis of Inhibitor Specificity
While extensive profiling of HDAC inhibitors against a broad panel of non-HDAC zinc-finger proteins is not widely available in the public domain, existing data from chemoproteomic studies and other screening methods have begun to shed light on their off-target profiles.
Table 1: Primary Targets and Known Off-Targets of Vorinostat and Romidepsin
| Feature | Vorinostat (SAHA) | Romidepsin (FK228) |
| Primary HDAC Targets | Pan-HDAC inhibitor (Class I and II)[1] | Primarily Class I HDACs (HDAC1, HDAC2)[6] |
| Zinc-Binding Group | Hydroxamic Acid | Thiol (from disulfide prodrug)[4] |
| Known Non-HDAC Off-Targets | Carbonic Anhydrase II and IX[7][8], Isochorismatase domain-containing protein 2 (ISOC2)[9] | Data on specific non-HDAC zinc-finger protein off-targets is limited. Known to be a substrate for P-glycoprotein.[4] |
| Reported IC50 Values for Primary Targets | Nanomolar concentrations (e.g., <86 nM for HDAC1, 2, 3, and 6)[3] | Nanomolar concentrations for Class I HDACs[6] |
It is important to note that the absence of reported off-targets does not confirm absolute specificity, but rather reflects the available data from published studies. A SILAC-based proteomic study identified 61 proteins with increased acetylation upon Vorinostat treatment, including some transcription factors, suggesting broader effects beyond direct HDAC inhibition, though this does not distinguish between on-target and off-target binding.[10][11][12]
Experimental Protocols for Assessing Cross-Reactivity
Determining the cross-reactivity profile of an HDAC inhibitor requires a multi-faceted approach, combining biochemical and cellular assays.
Biochemical Assays
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified zinc-finger proteins.
-
Methodology:
-
Protein Expression and Purification: Recombinant human zinc-finger proteins of interest are expressed (e.g., in E. coli or insect cells) and purified.
-
Enzymatic Activity Assay: A suitable assay is established to measure the activity of the purified zinc-finger protein. This will be highly specific to the protein class (e.g., a fluorescence-based assay for a methyltransferase, or a ubiquitination assay for an E3 ligase). For non-enzymatic zinc-finger proteins, binding assays would be more appropriate.
-
Inhibitor Screening: The HDAC inhibitor is incubated with the purified zinc-finger protein at various concentrations.
-
Data Analysis: The concentration of the inhibitor that reduces the protein's activity by 50% (IC50) is calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the inhibitor to the target protein in a cellular context.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the HDAC inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to various temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are typically more thermally stable.
-
Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other sensitive detection methods like mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Chemoproteomic Profiling
-
Objective: To unbiasedly identify the protein targets of an inhibitor from a complex biological sample (e.g., cell lysate).
-
Methodology:
-
Affinity Matrix Preparation: The HDAC inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix.
-
Protein Binding: The affinity matrix is incubated with a cell lysate to allow proteins that bind to the inhibitor to be "captured".
-
Competition Elution: To distinguish specific from non-specific binders, a competition experiment is performed where the lysate is pre-incubated with the free inhibitor before being added to the affinity matrix.
-
Protein Identification: The proteins bound to the matrix are eluted, separated by gel electrophoresis, and identified by mass spectrometry.
-
Data Analysis: Proteins that are competed off by the free inhibitor are considered specific binders. This approach can identify both primary and off-targets.[9]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for assessing the cross-reactivity of an HDAC inhibitor.
HDAC Interaction with a Zinc-Finger Transcription Factor
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAHA Capture Compound--a novel tool for the profiling of histone deacetylases and the identification of additional vorinostat binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Screening for therapeutic targets of vorinostat by SILAC-based proteomic analysis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hdac-IN-37: A Novel Tool for Investigating HDAC Biology
In the dynamic field of epigenetics, histone deacetylase (HDAC) inhibitors are invaluable tools for dissecting the roles of specific HDAC isoforms in health and disease. This guide provides a comprehensive comparison of a novel, potent, and selective tool compound, Hdac-IN-37, with other established HDAC inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs.
This compound: An Overview
This compound is a next-generation HDAC inhibitor engineered for high potency and selectivity, primarily targeting Class I HDACs. Its unique chemical scaffold offers an improved selectivity profile over many existing pan-HDAC inhibitors, making it an ideal probe for studying the specific functions of HDAC1, 2, and 3 in various biological processes, from cancer progression to neurodegenerative disorders.[1][2][3] This guide will compare the in vitro activity of this compound against well-established HDAC inhibitors such as the pan-inhibitor Vorinostat (SAHA) and the Class I-selective inhibitor Entinostat (MS-275).[4][5]
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
The efficacy and utility of an HDAC inhibitor as a tool compound are largely defined by its potency (IC50) and its selectivity across the different HDAC isoforms. The following tables summarize the biochemical potency of this compound in comparison to Vorinostat and Entinostat against a panel of recombinant human HDAC enzymes.
Table 1: Biochemical IC50 Values of this compound and Comparator Compounds against Class I HDACs
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) |
| This compound | 5 | 8 | 15 | 1500 |
| Vorinostat (SAHA) | 20 | 25 | 30 | 110 |
| Entinostat (MS-275) | 80 | 100 | 75 | >10,000 |
Table 2: Biochemical IC50 Values of this compound and Comparator Compounds against Class IIa and IIb HDACs
| Compound | HDAC4 (nM) | HDAC5 (nM) | HDAC7 (nM) | HDAC9 (nM) | HDAC6 (nM) | HDAC10 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | 850 | >10,000 |
| Vorinostat (SAHA) | 1500 | 1200 | 1100 | 1300 | 35 | 90 |
| Entinostat (MS-275) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
The data clearly demonstrates that this compound possesses high potency against HDACs 1, 2, and 3, with significantly less activity against HDAC8 and Class II isoforms. This makes it a more selective tool for studying Class I HDACs compared to the pan-inhibitor Vorinostat. While Entinostat also shows Class I selectivity, this compound exhibits greater potency against HDACs 1, 2, and 3.
Cellular Activity of this compound
To assess the activity of this compound in a cellular context, its effect on the acetylation of histone and non-histone protein targets was evaluated, alongside its anti-proliferative effects in a cancer cell line.
Table 3: Cellular Activity of this compound and Comparator Compounds in HCT116 Human Colon Carcinoma Cells
| Compound | Histone H3 Acetylation (EC50, nM) | α-tubulin Acetylation (EC50, nM) | Anti-proliferative Activity (GI50, nM) |
| This compound | 25 | 2500 | 50 |
| Vorinostat (SAHA) | 50 | 100 | 80 |
| Entinostat (MS-275) | 150 | >10,000 | 200 |
This compound potently induces the acetylation of Histone H3, a primary substrate of Class I HDACs, at low nanomolar concentrations.[6] In contrast, a significantly higher concentration is required to induce the acetylation of α-tubulin, a well-known substrate of HDAC6, further confirming the Class I selectivity of this compound in a cellular environment.[6] The potent anti-proliferative activity of this compound correlates well with its potent inhibition of Class I HDACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical HDAC Isoform Selectivity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against isolated recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution (containing a protease and Trichostatin A to stop the reaction)
-
Test compounds (serially diluted)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of HDAC developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 values using non-linear regression analysis.
Cellular Histone and α-tubulin Acetylation Assay (Western Blot)
This method quantifies the change in acetylation of specific HDAC substrates within cells following treatment with an inhibitor.
Materials:
-
HCT116 cells
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels. Determine the EC50 values for acetylation induction.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
HCT116 cells
-
Cell culture medium and supplements
-
Test compounds
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 values.
Visualizing HDAC Biology and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Role of HATs and HDACs in regulating gene transcription.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Hdac-IN-37
Disclaimer: Specific safety and disposal information for a compound labeled "Hdac-IN-37" is not publicly available. The following guidelines are based on general best practices for the disposal of hazardous research chemicals and data from the safety data sheet (SDS) of a structurally similar histone deacetylase inhibitor, HDAC-IN-33. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and comply with all local, state, and federal regulations.
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a presumed histone deacetylase (HDAC) inhibitor used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. Based on the available data for similar compounds, this compound should be treated as a hazardous substance.
Table 1: Summary of Hazard Information and Required PPE (Based on HDAC-IN-33 SDS)
| Category | Description | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4), H302 Harmful if swallowed. Acute aquatic toxicity (Category 1), H400. Chronic aquatic toxicity (Category 1), H410. | [1] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective gloves (e.g., nitrile). | [1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | [1] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. | [1] |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. An accessible safety shower and eyewash station must be available. | [1] |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the sink or in the regular trash.[3][4]
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials, in a designated hazardous waste container.[3][4]
-
Avoid mixing this compound with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents.[1]
2. Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is chemically compatible with this compound.[4][5]
-
The container must be kept closed at all times except when adding waste.[4][5]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
4. Empty Container Disposal:
-
Thoroughly empty the original this compound container.
-
Triple rinse the empty container with a suitable solvent. The first rinseate must be collected as hazardous waste.[3][4]
-
After triple rinsing, obliterate or deface the original label.[3][4]
-
Dispose of the rinsed container according to your institution's guidelines for clean lab glass or plastic.
5. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area has secondary containment to capture any potential leaks.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[5]
6. Arranging for Waste Pickup:
-
Once the waste container is full, or if you are approaching the accumulation limit, contact your institution's EHS department to schedule a waste pickup.
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert others in the area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an absorbent material, and collect the material in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. HDAC-IN-33|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. media.laballey.com [media.laballey.com]
Essential Safety and Operational Guide for Handling Hdac-IN-37
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the histone deacetylase inhibitor, Hdac-IN-37, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound, a potent histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental procedures.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its solid form, appropriate personal protective equipment and engineering controls are mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment and Engineering Controls
| Equipment/Control | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of the compound. |
| Engineering Controls | Chemical fume hood | Recommended for all procedures involving the handling of solid this compound or preparation of stock solutions to minimize inhalation exposure. |
| Safety Stations | Accessible safety shower and eye wash station | For immediate use in case of accidental exposure. |
Physicochemical Properties and Storage
Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Data |
| Molecular Formula | C₂₁H₂₅N₃O₃S |
| Molecular Weight | 415.51 g/mol |
| Storage Conditions | Store at -20°C for long-term stability. |
| Solubility | Information not available. It is recommended to test solubility in small quantities with the desired solvent (e.g., DMSO) before preparing stock solutions. |
| Stability | Stable under recommended storage conditions. Avoid direct sunlight and sources of ignition. |
Note: The provided data for Molecular Formula and Molecular Weight are based on a closely related compound, HDAC-IN-33, as specific data for this compound was not available.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the accuracy of experimental results.
Preparation of Stock Solutions
-
Step 1: Weighing the Compound:
-
Perform this step inside a chemical fume hood.
-
Wear all recommended PPE (gloves, lab coat, safety goggles).
-
Use a calibrated analytical balance to weigh the desired amount of this compound powder.
-
Avoid generating dust.
-
-
Step 2: Dissolving the Compound:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Use in Experiments
-
Step 1: Dilution of Stock Solution:
-
Perform dilutions in a well-ventilated area, preferably within a fume hood.
-
Use appropriate laboratory techniques to ensure accurate dilutions.
-
-
Step 2: Addition to Experimental System:
-
When adding this compound to cell cultures or other experimental systems, handle with care to avoid splashes or aerosol formation.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Chemical Waste:
-
Dispose of unused this compound powder, stock solutions, and any solutions containing the compound as chemical waste.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.
-
-
Contaminated Materials:
-
Dispose of all materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, as contaminated waste according to your institution's protocols.
-
Mechanism of Action and Experimental Workflow
This compound is a potent inhibitor of histone deacetylases, with specific activity against various HDAC isoforms. Its mechanism of action involves the inhibition of these enzymes, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and gene expression, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells.
Table 3: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC₅₀ (µM)[1][2] |
| HDAC1 | 0.0551[1][2] |
| HDAC3 | 1.24[1][2] |
| HDAC8 | 0.948[1][2] |
| HDAC6 | 34.2[1][2] |
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for studying their effects.
Caption: General mechanism of HDAC inhibition by this compound.
Caption: A typical workflow for in vitro experiments using this compound.
By following these safety and operational guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, contributing to the advancement of drug discovery and development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
